4-Phenoxy-2-phenylpyrimidine-5-carboxylic acid
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Overview
Description
4-Phenoxy-2-phenylpyrimidine-5-carboxylic acid is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are known for their diverse pharmacological activities, including anti-inflammatory, antibacterial, and antiviral properties . This compound is characterized by a phenoxy group at the 4-position, a phenyl group at the 2-position, and a carboxylic acid group at the 5-position of the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenoxy-2-phenylpyrimidine-5-carboxylic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-phenylpyrimidine-5-carboxylic acid with phenol in the presence of a suitable catalyst . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-Phenoxy-2-phenylpyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The phenoxy and phenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-Phenoxy-2-phenylpyrimidine-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an anti-inflammatory and antibacterial agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Phenoxy-2-phenylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or receptors, leading to its observed pharmacological effects. For example, it may inhibit the activity of inflammatory mediators such as prostaglandins or cytokines .
Comparison with Similar Compounds
Similar Compounds
2-Phenylpyrimidine-5-carboxylic acid: Lacks the phenoxy group at the 4-position.
4-Phenoxy-5-pyrimidinecarboxylic acid: Lacks the phenyl group at the 2-position.
Uniqueness
4-Phenoxy-2-phenylpyrimidine-5-carboxylic acid is unique due to the presence of both phenoxy and phenyl groups, which may contribute to its distinct pharmacological properties and reactivity compared to similar compounds .
Properties
IUPAC Name |
4-phenoxy-2-phenylpyrimidine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O3/c20-17(21)14-11-18-15(12-7-3-1-4-8-12)19-16(14)22-13-9-5-2-6-10-13/h1-11H,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXPBQGOKPVBXOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C(=N2)OC3=CC=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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